molecular formula C9H9ClF3NO2 B13918375 (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride

(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride

Cat. No.: B13918375
M. Wt: 255.62 g/mol
InChI Key: ZEPDMGWEHMEEMW-FJXQXJEOSA-N
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Description

(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, including the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and amination, to introduce the amino and difluoro groups.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-2,2-difluoro-3-(4-chloro-phenyl)-propionic acid hydrochloride
  • (S)-3-Amino-2,2-difluoro-3-(4-bromo-phenyl)-propionic acid hydrochloride
  • (S)-3-Amino-2,2-difluoro-3-(4-methyl-phenyl)-propionic acid hydrochloride

Uniqueness

(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride is unique due to the presence of both amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

(3S)-3-amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1

InChI Key

ZEPDMGWEHMEEMW-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)F.Cl

Origin of Product

United States

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